4-(Piperidin-4-yl)butan-2-one is an organic compound characterized by the presence of a piperidine ring and a butanone side chain. The compound has the molecular formula CHN and is identified by the CAS number 1122597-40-3. Its structure features a six-membered heterocyclic ring containing one nitrogen atom, contributing to its unique chemical properties and biological activities. This compound is significant in various fields, including medicinal chemistry, due to its potential applications in drug development and synthesis of complex molecules.
4-(Piperidin-4-yl)butan-2-one belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The classification of this compound can be summarized as follows:
The synthesis of 4-(Piperidin-4-yl)butan-2-one typically involves the reaction of piperidine with butanone. A common method is as follows:
In industrial settings, continuous flow synthesis methods may be employed to enhance yield and purity. Catalysts and optimized reaction conditions are critical for improving efficiency during large-scale production.
Key structural data includes:
4-(Piperidin-4-yl)butan-2-one can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(Piperidin-4-yl)butan-2-one primarily involves its interaction with biological targets such as enzymes and receptors. The presence of the piperidine ring enhances binding affinity, influencing pharmacological effects such as antimicrobial and anticancer activities. This compound's ability to modulate enzyme activity makes it a candidate for further pharmacological studies .
Key physical properties include:
Chemical properties relevant to its reactivity include:
4-(Piperidin-4-yl)butan-2-one has several notable applications:
The synthesis of 4-(piperidin-4-yl)butan-2-one typically involves convergent strategies coupling pre-formed piperidine nuclei with butanone derivatives or constructing the heterocycle from acyclic precursors. A prominent approach employs 4-piperidone derivatives as starting materials, which undergo nucleophilic addition or reductive amination with ketone-containing reagents. For instance, N-protected-4-piperidone reacts with organometallic reagents (e.g., Grignard reagents) at the carbonyl, followed by deprotection and functional group manipulation to install the butan-2-one moiety [5].
Alternative routes leverage intramolecular cyclizations. The Dieckmann condensation of diethyl 1,5-dicarboxylate derivatives enables piperidinone formation, though decarboxylation and ketone installation require additional steps. Modern adaptations employ microwave-assisted Dieckmann cyclization, reducing reaction times from hours to minutes while improving yields of cyclic β-keto esters—key precursors to 4-substituted piperidines [8] [10].
Reductive amination between 1,5-dicarbonyl compounds and ammonia/amines offers atom-economical access to piperidines. For example, 4-(2-oxopropyl)cyclohexanone reacts with ammonium acetate under hydrogenation conditions to yield 4-(piperidin-4-yl)butan-2-one directly. Yields exceed 75% when using Pd/C or PtO₂ catalysts in ethanol at 50–60°C [5] [6].
Table 1: Multi-Step Synthetic Strategies for 4-(Piperidin-4-yl)butan-2-one
Strategy | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|
Piperidine Alkylation | 4-Piperidone + 4-chlorobutan-2-one / K₂CO₃ / EtOH, reflux | 60-75% | Competing N,N-dialkylation |
Reductive Amination | 1,5-Dicarbonyl + NH₃ / Pd-C / H₂ (50 psi) | 75-85% | Requires high-pressure equipment |
Dieckmann Condensation | Diethyl ester substrate / NaOEt / MW, 100°C | 65-80% | Decarboxylation needed post-cyclization |
Catalytic hydrogenation of pyridine derivatives provides stereoselective pathways to piperidine cores. Heterogeneous catalysts like cobalt-titanium nanoparticles enable pyridine reduction under mild conditions (50°C, H₂ 20 bar), achieving >90% conversion to piperidines in aqueous solvents—eliminating acidic additives that erode stereochemical integrity [5]. Ruthenium-based systems further enhance cis-selectivity for multi-substituted pyridines, crucial for chiral 4-substituted piperidines [5].
Homogeneous catalysts excel in enantioselective reductions. Iridium(I) complexes with P,N-ligands hydrogenate 2-substituted pyridinium salts enantioselectively (up to 95% ee) via an outer-sphere mechanism. This approach was instrumental in synthesizing cortisol inhibitors, demonstrating scalability to kilogram quantities [5]. Fluorinated piperidines—pharmaceutically relevant for metabolic stability—are accessible via Rh(I)-catalyzed dearomatization of fluoropyridines using pinacol borane, though moisture sensitivity remains a constraint [5].
Table 2: Hydrogenation Catalysts for Piperidine Synthesis
Catalyst System | Substrate Scope | Conditions | Stereoselectivity |
---|---|---|---|
Co/Ti nanoparticles | Pyridines, quinolines | H₂ (20 bar), H₂O, 50°C | Variable |
Ru-phosphine complexes | 2,6-Disubstituted pyridines | H₂ (50 bar), EtOH, 80°C | >95% cis isomer |
Ir(I)/(S)-Binapine | Pyridinium salts | H₂ (30 bar), CH₂Cl₂, 25°C | 88-95% ee |
Functionalization of the butan-2-one chain leverages the ketone’s electrophilicity and α-carbon acidity. Nucleophilic substitution at the piperidine nitrogen is optimal for introducing the alkyl ketone side chain. Reacting piperidine with 4-chlorobutan-2-one under basic conditions (K₂CO₃, ethanol, reflux) affords 4-(piperidin-1-yl)butan-2-one—though over-alkylation may occur without stoichiometric control [6].
The ketone group enables C–C bond formations via enolate chemistry. Deprotonation with LDA generates nucleophilic α-carbanions that attack aldehydes (aldol) or alkyl halides, yielding branched derivatives. For instance, α-alkylation with methyl iodide provides 4-(piperidin-4-yl)-3-methylbutan-2-one, a precursor to sterically constrained analogs .
Reductive amination of the ketone with primary/secondary amines, using NaBH₃CN or Ti(OiPr)₄, installs aminoalkyl groups, expanding molecular diversity. This one-pot method is preferable over stepwise acylation-reduction sequences [6] [9].
Protecting groups mitigate undesired side reactions during piperidine functionalization. Key strategies include:
Optimal selection balances stability during synthesis and deprotection efficiency. For 4-(piperidin-4-yl)butan-2-one syntheses, Boc protection is ideal due to its orthogonality to ketone transformations and mild acidolytic cleavage [9].
Table 3: Protecting Group Strategies in Piperidine Chemistry
Protecting Group | Installation Reagent | Cleavage Method | Compatibility with Ketones |
---|---|---|---|
Boc | (Boc)₂O, DMAP, CH₂Cl₂ | TFA (neat or CH₂Cl₂) | High |
Cbz | Cbz-Cl, NaOH, dioxane | H₂/Pd-C, EtOH | Moderate (may reduce enones) |
Ts | TsCl, pyridine | Na/naphthalene, THF | Low |
Chiral 4-(piperidin-4-yl)butan-2-one derivatives are accessed via three primary strategies:
Stereocontrol at C4 of the piperidine ring is equally crucial. Diastereoselective alkylation of Evans’ oxazolidinone-bound β-keto esters installs C4 substituents with >95% de. Reductive removal of the auxiliary and ketone reduction yield enantiopure trans-4-alkylpiperidines [5].
Table 4: Stereoselective Methods for Chiral Piperidine Derivatives
Method | Substrate | Conditions | Stereochemical Outcome |
---|---|---|---|
Ir-catalyzed hydrogenation | 4-Alkylpyridinium salts | Ir/(R)-Binapine, H₂ (30 bar) | 90-95% ee at C3 |
Evans’ alkylation | Oxazolidinone β-keto ester | LDA, R-X, THF, –78°C | >95% de at C4 |
Enzymatic resolution | Racemic 3-hydroxy derivative | CAL-B, vinyl acetate, 37°C | >99% ee (unreacted) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1